2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-hydroxy-2-methyl-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,12)7(11)10-5-3-9-4-6-10/h9,12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMIIMNNUTKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 4-formyl-piperazine-1-carboxamido-substituted tert-butyl ester with ethanol and water in the presence of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature and then concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Substitution Reactions at the Piperazine Nitrogen
The piperazine moiety undergoes nucleophilic substitution reactions, particularly at its secondary amine sites. These reactions enable functionalization for pharmacological or material science applications.
Key Findings :
-
Microwave-assisted acylation with supported MnO₂-SiO₂ catalysts enhances reaction efficiency and reduces by-products .
-
Nickel-catalyzed cross-coupling with aryl halides provides a pathway to introduce aromatic groups .
Reduction of the Ketone Group
The propan-1-one group can be reduced to a secondary alcohol under controlled conditions.
Key Findings :
-
Asymmetric transfer hydrogenation (ATH) with chiral Ru catalysts enables stereoselective reduction, critical for pharmaceutical applications .
Oxidation Reactions
Key Findings :
-
Tertiary alcohols are oxidation-resistant under standard conditions, necessitating alternative strategies for functionalization .
Acid-Base Reactions
The compound’s basic piperazine nitrogens and weakly acidic hydroxyl group participate in proton-transfer reactions.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl | EtOH, RT | Hydrochloride salt | Improves solubility | |
| NaOH | Aqueous solution | Deprotonated hydroxyl group | Stabilizes enolate forms |
Key Findings :
Complexation and Coordination Chemistry
The piperazine nitrogen atoms can act as ligands for metal coordination, relevant to catalytic applications.
| Metal | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| Ru(II) | CH₃CN, DIPEA, light | Chiral Ru-N coordination complexes | High (used in photocatalysis) | |
| Ni(II) | DMF, ZnMe₂ | Transient Ni-N intermediates | Moderate |
Key Findings :
Stability and Degradation
The compound’s stability under varying conditions informs storage and handling protocols.
| Condition | Outcome | Degradation Products | Source |
|---|---|---|---|
| High pH (>10) | Partial hydrolysis of piperazine ring | Amine fragments | |
| UV light | Radical-induced decomposition | Fragmented ketones/amines |
Comparative Reactivity with Analogues
The 2-hydroxy-2-methyl substitution distinctively modulates reactivity compared to related compounds:
| Compound | Key Reactivity Difference | Source |
|---|---|---|
| 1-(2-Hydroxyethyl)piperazine | Primary alcohol undergoes facile oxidation | |
| 2-Hydroxy-1-phenylpropan-1-one | Aromatic ketone participates in Friedel-Crafts reactions |
Scientific Research Applications
Pharmaceutical Development
The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. Notably, its potential as an anticancer agent has been investigated due to its ability to inhibit key signaling pathways involved in tumor growth.
Biochemical Studies
In biochemical assays, 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one is used to study enzyme mechanisms and as a ligand for receptor interactions. It has been shown to interact with serotonin receptors, influencing mood and behavior, which is crucial for understanding neuropharmacology.
Industrial Applications
In industrial chemistry, this compound is utilized in the production of polymers and surfactants. Its unique properties make it valuable for developing new materials with specific functionalities.
The biological activities of this compound have been evaluated through various studies:
Anticancer Activity
Research has demonstrated that the compound exhibits selective inhibition against certain cancer cell lines. For example:
- In PC3 prostate cancer cells, it showed an IC50 value of approximately 307 nM , indicating potent activity against tumor growth.
Neuroprotective Effects
This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
Several investigations highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is critical for cancer cell survival.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of this compound, showing that it effectively inhibits AChE activity in vitro. This suggests its potential role as a therapeutic agent for Alzheimer's disease, where AChE inhibition is beneficial.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
2-Methyl-1-(piperidin-1-yl)propan-1-one (CAS 17201-04-6)
- Structural Differences : Replaces the piperazine ring with a piperidine ring (six-membered, one nitrogen atom) and lacks the hydroxyl group.
- Molecular Formula: C₉H₁₇NO.
- Key Properties : Reduced polarity due to the absence of hydroxyl and second nitrogen. Piperidine’s lower basicity compared to piperazine may alter reactivity in synthetic pathways.
2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one (CAS 1225950-57-1)
- Structural Differences : Bromine replaces the hydroxyl group, and a methyl group is added to the piperazine ring.
- Molecular Formula : C₉H₁₆BrN₂O.
- Key Properties: The bromine atom increases electrophilicity, making it more reactive in substitution reactions.
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
- Structural Differences: Incorporates aromatic substituents (chloro, methylphenoxy, fluorophenyl) on the piperazine and propanone moieties.
- Molecular Formula : C₂₀H₂₁ClFN₂O₂.
- Key Properties : Aromatic groups increase molecular weight (376.85 g/mol ) and lipophilicity, favoring interactions with hydrophobic targets. The electron-withdrawing fluorine and chlorine atoms may enhance metabolic stability .
(S)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS 1419100-97-2)
- Structural Differences: Stereospecific (S)-configuration with dimethyl substitution on the propanone and a methyl group on the piperazine.
- Molecular Formula : C₁₀H₂₀N₂O.
- Key Properties : Steric hindrance from dimethyl groups may reduce binding efficiency to certain receptors. The 3-methylpiperazine modification could influence receptor selectivity compared to unsubstituted piperazine .
AP-238 (1-(4-Cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one)
- Structural Differences : Cinnamyl and dimethyl groups on the piperazine ring.
- Molecular Formula : C₁₈H₂₆N₂O.
- This structural motif is associated with opioid receptor interactions, as seen in analogs like AP-237 .
Biological Activity
2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one, also known as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on different biological targets, including neurotransmitter receptors and enzymes.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a piperazine ring, which is known for its ability to interact with various biological macromolecules.
1. Neurotransmitter Receptor Modulation
Research indicates that piperazine derivatives can act as modulators of neurotransmitter receptors. Specifically, studies have shown that compounds similar to this compound exhibit activity at serotonin receptors (5-HT) and dopamine receptors. For instance, a related compound demonstrated significant agonistic activity at the 5-HT_1A receptor with an effective concentration (EC50) comparable to serotonin itself .
2. Enzyme Inhibition
Enzyme inhibition studies reveal that derivatives of this compound may inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The inhibition potency can vary significantly based on structural modifications. For example, certain modifications led to compounds with IC50 values in the nanomolar range, suggesting strong inhibitory activity .
3. Anticancer Potential
There is emerging evidence supporting the anticancer potential of piperazine derivatives. Some studies have indicated that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance, a study highlighted a related compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways .
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of piperazine derivatives, researchers found that this compound exhibited significant anxiolytic-like effects in animal models. The results suggested that this compound could modulate anxiety-related behaviors through serotonergic pathways.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of piperazine derivatives, including this compound. The study reported that this compound inhibited cell proliferation in several cancer types and induced cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
